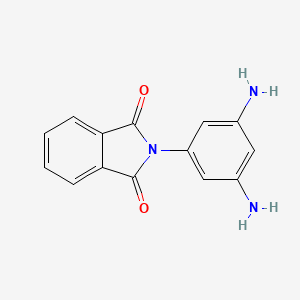
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an isoindole-1,3-dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,5-diaminobenzoic acid with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or dimethylformamide. The reaction mixture is heated to facilitate the formation of the isoindole-1,3-dione ring structure. After completion of the reaction, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and solvent composition. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) or nitrating mixtures (sulfuric acid and nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Diaminophenyl)-1H-isoindole-1,3(2H)-dione
- 2-(3,5-Diaminophenyl)-1H-pyrrole-1,3(2H)-dione
- 2-(3,5-Diaminophenyl)-1H-indole-1,3(2H)-dione
Uniqueness
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
252057-18-4 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2-(3,5-diaminophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11N3O2/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,15-16H2 |
InChI-Schlüssel |
YIOBFYLCOQISOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


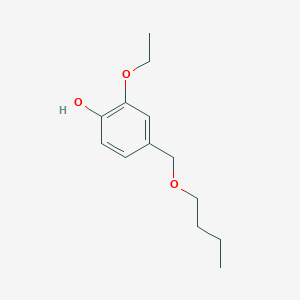
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
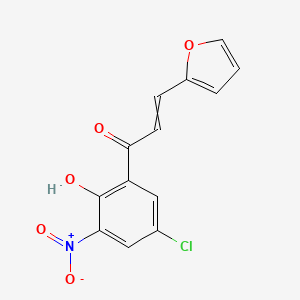
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
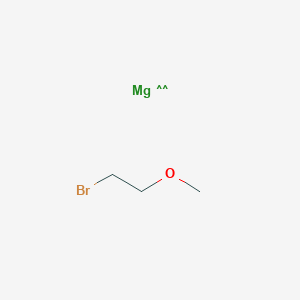
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
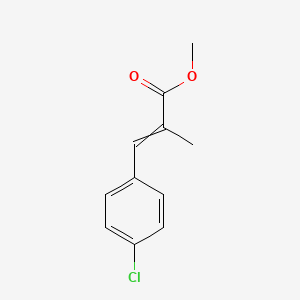
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
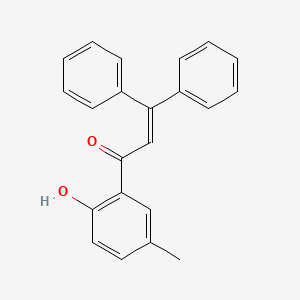
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)


